methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with a sulfonamide-linked piperidine-pyrazole moiety. Its synthesis likely involves sulfonation of a thiophene intermediate followed by coupling with 4-(1-methyl-1H-pyrazol-3-yl)piperidine.
Key structural attributes:
- Thiophene ring: Enhances aromatic interactions in biological targets.
- Piperidine-pyrazole group: May confer conformational rigidity and target specificity.
Properties
IUPAC Name |
methyl 3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-17-7-5-12(16-17)11-3-8-18(9-4-11)24(20,21)13-6-10-23-14(13)15(19)22-2/h5-7,10-11H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOXGLVIZIYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Thiophene Ring Functionalization: The thiophene ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the sulfonylated piperidine with the functionalized thiophene under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds containing thiophene and pyrazole derivatives exhibit notable antimicrobial activity. For instance, a study synthesized thiazole-bearing pyrazole derivatives, which demonstrated efficacy against various bacterial strains. The incorporation of the methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate structure could enhance the antimicrobial properties due to the synergistic effects of its components .
Anticonvulsant Activity
The anticonvulsant potential of pyrazole derivatives has been documented in several studies. Compounds similar to this compound have been shown to inhibit seizures in animal models, particularly through mechanisms involving GABAergic pathways . The structural features of this compound may contribute to its ability to modulate neurotransmitter systems effectively.
Agrochemical Applications
Pesticidal Activity
The synthesis of novel agrochemicals often involves modifications of existing compounds to improve efficacy and reduce environmental impact. Research has shown that thiophene derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests . this compound may serve as a lead compound for developing new pesticides with enhanced selectivity and reduced toxicity.
Materials Science
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the this compound structure into polymer matrices can enhance charge transport properties, leading to improved device performance .
Data Tables
Case Studies
- Antimicrobial Study : A series of thiophene-pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups. This suggests that modifications similar to those found in this compound could yield potent antimicrobial agents .
- Pesticide Development : A research team developed a new class of thiophene-based pesticides that demonstrated high efficacy against common agricultural pests while exhibiting low toxicity to beneficial insects. The structural similarities with this compound were highlighted as a key factor in their success .
- Organic Electronics Research : A recent study explored the use of thiophene derivatives in organic photovoltaic cells, revealing that incorporating specific substituents improved charge mobility and overall efficiency. This compound was proposed as a candidate for further development due to its favorable electronic characteristics .
Mechanism of Action
The mechanism of action of methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The pyrazole and piperidine rings could play a crucial role in binding to the active site of a target protein, while the sulfonyl and carboxylate groups may enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares motifs with analogs reported in patent literature and synthetic studies. Below is a comparative analysis:
Key Observations:
- Target vs. Chromenone Derivative : The chromenone analog exhibits significantly higher molecular weight (560.2 vs. ~367.4 g/mol) due to its fused aromatic system and fluorophenyl groups. Its melting point (227–230°C) suggests crystalline stability, whereas the target compound’s solubility may be superior due to the sulfonamide group.
- Target vs. CuTC : CuTC is a catalyst rather than a therapeutic candidate. The thiophene-2-carboxylate group in CuTC facilitates coordination chemistry, contrasting with the target’s sulfonamide-piperidine pharmacophore.
Pharmacological Implications
- Target Compound : The sulfonamide linker may improve binding to polar enzyme pockets (e.g., carbonic anhydrases), while the piperidine-pyrazole group could enhance CNS penetration.
- Chromenone Derivative : Fluorophenyl and chromenone groups likely target kinase domains (e.g., VEGF or EGFR inhibitors), with fluorination improving metabolic stability .
Biological Activity
Methyl 3-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a thiophene ring substituted with a carboxylate group, a sulfonamide moiety, and a piperidine ring that is further substituted with a pyrazole group. The molecular formula is C14H18N4O3S, and it has a molecular weight of approximately 318.38 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is significant in the context of anti-inflammatory and anticancer activities.
- Receptor Modulation : The piperidine and pyrazole moieties can enhance binding affinity to various receptors, potentially modulating their activity.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole, including those similar to this compound, exhibit significant antitumor properties. For instance:
- Inhibition of Cancer Cell Lines : Research has shown that related compounds can induce cell cycle arrest in cancer cell lines such as BJAB (human B-cell lymphoma), demonstrating selective cytotoxicity against tumor cells while sparing normal cells .
Anti-inflammatory Effects
Compounds containing pyrazole and piperidine structures have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole derivatives:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-donating groups on the pyrazole or piperidine rings enhances binding affinity to target enzymes or receptors.
- Functional Group Influence : The sulfonamide group plays a critical role in modulating the compound's pharmacological properties, particularly in terms of solubility and bioavailability.
Study 1: Anticancer Activity
A study investigating various thiazole-bearing pyrazole derivatives demonstrated that modifications in the thiophene structure significantly impacted anticancer efficacy. Compounds were tested against multiple cancer cell lines, revealing promising results for certain derivatives .
Study 2: Anti-inflammatory Properties
In vivo studies on related compounds indicated a marked reduction in inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
